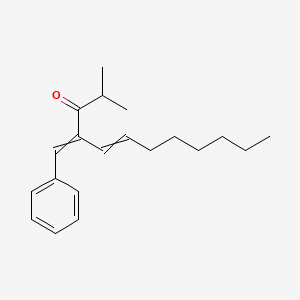![molecular formula C13H18O6 B15161514 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde CAS No. 864670-88-2](/img/structure/B15161514.png)
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4 It is a substituted benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methoxyethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
3-Methoxy-2-(2-methoxyethoxy)benzaldehyde: Similar structure but lacks the additional methoxy group.
Dimethoxymethane: A simpler compound with two methoxy groups attached to a central carbon atom
Uniqueness
This combination of functional groups makes it a versatile compound for various synthetic and research purposes .
Propriétés
Numéro CAS |
864670-88-2 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3,6-dimethoxy-2-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-6-7-18-9-19-13-10(8-14)11(16-2)4-5-12(13)17-3/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
OLZZJBXTHHSJMI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=C(C=CC(=C1C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


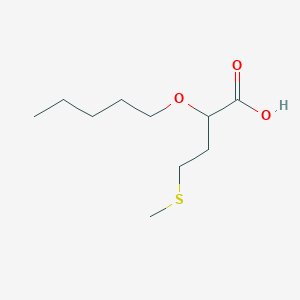
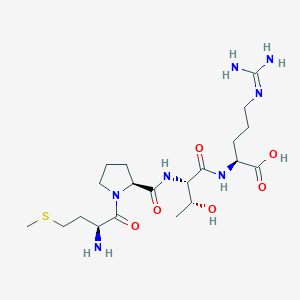
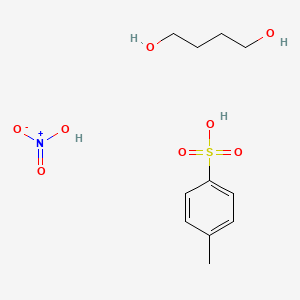
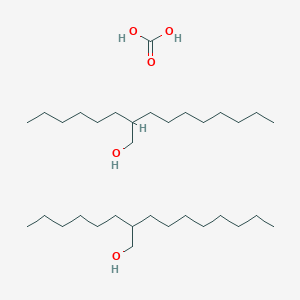
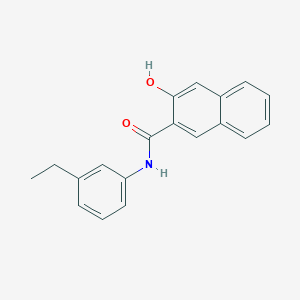
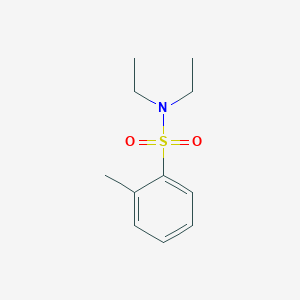
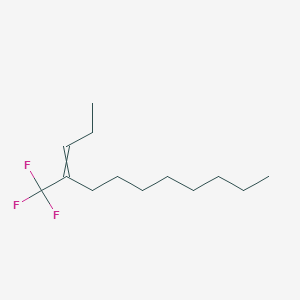
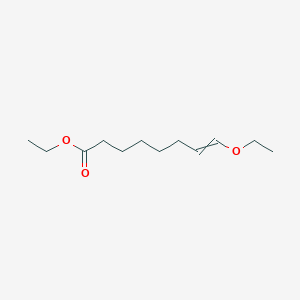
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
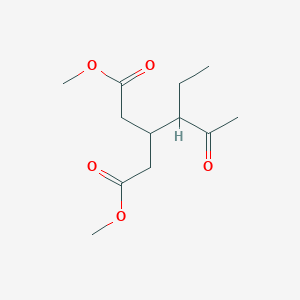
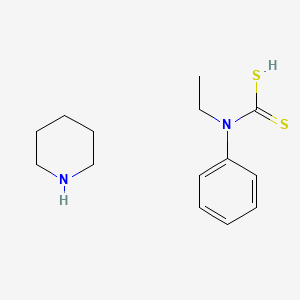
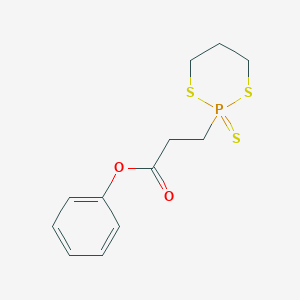
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
